![molecular formula C8H13N3O B1425783 [1-(环丁基甲基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1490550-10-1](/img/structure/B1425783.png)
[1-(环丁基甲基)-1H-1,2,3-三唑-4-基]甲醇
描述
“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is also known by the synonym "1H-1,2,3-Triazole-4-methanol, 1-(cyclobutylmethyl)-" .
Molecular Structure Analysis
The molecular structure of “[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” can be represented by the InChI code: 1S/C8H13N3O . This indicates that the molecule consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol” has a molecular weight of 167.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学研究应用
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol: A Comprehensive Analysis of Scientific Research Applications
Drug Discovery: Triazoles are known for their significant presence in drug discovery due to their pharmacological properties. They serve as a central structural component in various drug classes, including antibacterial, antifungal, and anticancer agents. The compound could potentially be utilized in the synthesis of new pharmaceuticals that target these areas .
Organic Synthesis: In organic chemistry, triazoles are valued for their versatility. They can act as ‘click’ chemistry components for creating complex molecules or as building blocks in the synthesis of larger organic structures. This compound may find applications in facilitating novel synthetic routes or improving existing ones .
Polymer Chemistry: Triazoles have applications in polymer chemistry, particularly in the creation of functional materials with enhanced properties such as thermal stability and mechanical strength. The subject compound could be explored for its potential to contribute to the development of new polymeric materials .
Supramolecular Chemistry: Due to their ability to engage in multiple non-covalent interactions, triazoles are useful in supramolecular chemistry for constructing complex molecular assemblies. This compound might be investigated for its role in the design of new supramolecular systems .
Bioconjugation: Triazoles are often used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. The compound could be applied in bioconjugation processes to create targeted drug delivery systems or diagnostic tools .
Anticancer Research: Given the triazole nucleus’s presence in anticancer drugs, this compound may have potential applications in anticancer research, possibly as a scaffold for developing new chemotherapeutic agents .
Antimicrobial Studies: With triazoles being integral to antibacterial and antifungal medications, research into this compound could extend into antimicrobial studies, aiming to combat resistant strains of bacteria and fungi .
Neurological Disorder Treatment: Triazoles also feature in treatments for neurological disorders such as epilepsy and anxiety. This compound might be explored for its therapeutic potential against such conditions .
属性
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAMLYEAMYURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



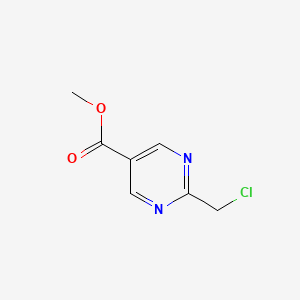
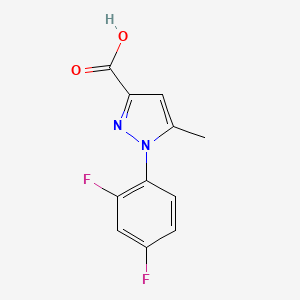
![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
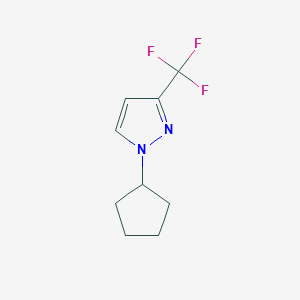
amine](/img/structure/B1425709.png)
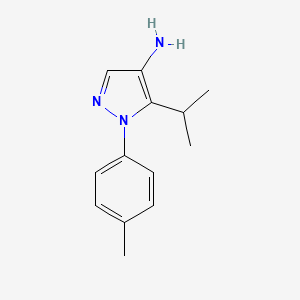

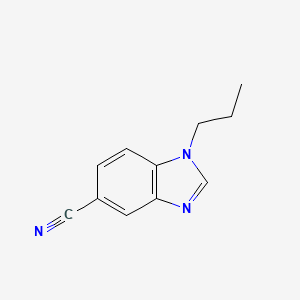
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
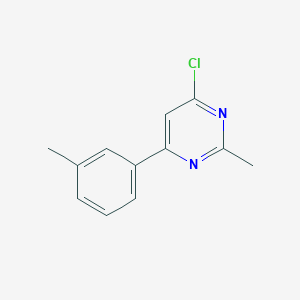
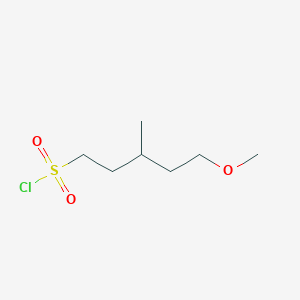
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)